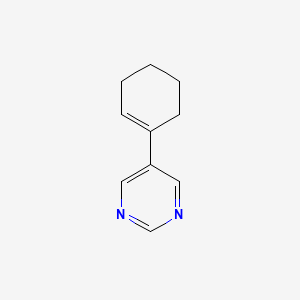

5-(Cyclohex-1-en-1-yl)pyrimidine

Description

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

5-(cyclohexen-1-yl)pyrimidine |

InChI |

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h4,6-8H,1-3,5H2 |

InChI Key |

VRVMKOBPKZYWJM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Substitution on Pyrimidine

One common approach is to start from a halogenated pyrimidine (e.g., 5-bromopyrimidine) and perform a cross-coupling reaction to introduce the cyclohexenyl group. For example, Suzuki or Buchwald–Hartwig cross-coupling reactions can be used to couple a cyclohexenyl boronic acid or cyclohexenyl amine derivative with the halopyrimidine under palladium catalysis. This method is efficient but requires the preparation of suitable cyclohexenyl organometallic reagents and halogenated pyrimidine precursors.

Pyrimidine Ring Construction with Cyclohexenyl Substituent

Alternatively, the pyrimidine ring can be synthesized de novo by cyclization reactions that incorporate the cyclohexenyl moiety during ring formation. This approach often involves condensation of amidines or guanidines with β-dicarbonyl compounds bearing the cyclohexenyl substituent. This method allows direct access to the substituted pyrimidine without the need for cross-coupling steps.

Detailed Preparation Methods

Cross-Coupling Method Using Cyclohexenyl Precursors

- Starting Materials: 5-bromopyrimidine and cyclohex-1-en-1-ylboronic acid or cyclohex-1-en-1-yl stannane

- Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands

- Conditions: Typically performed in polar aprotic solvents (e.g., DMF, toluene) under inert atmosphere at elevated temperatures (80–120 °C)

- Mechanism: The palladium catalyst facilitates oxidative addition of the bromopyrimidine, transmetalation with the cyclohexenyl organometallic reagent, and reductive elimination to form the C–C bond at the 5-position of pyrimidine

This method yields this compound in moderate to good yields (50–85%) depending on the catalyst system and substrate purity.

Pyrimidine Ring Formation via Cyclization

- Starting Materials: Cyclohex-1-en-1-yl-substituted β-dicarbonyl compounds (e.g., cyclohexenyl diketones or ketoesters) and amidines or guanidines

- Conditions: Acidic or basic catalysis under reflux or microwave irradiation

- Procedure: Condensation of the β-dicarbonyl compound with the amidine forms the pyrimidine ring with the cyclohexenyl group installed at the 5-position

- Advantages: One-pot synthesis, fewer steps, and avoidance of expensive catalysts

For example, microwave-assisted synthesis in DMF or ethanol has been reported to afford pyrimidine derivatives efficiently with high purity and yields up to 80%.

Alternative Methods

- Sonochemical and Ultrasound-Assisted Synthesis: Ultrasound irradiation has been used to promote condensation and cyclization reactions leading to pyrimidine derivatives under milder conditions and shorter reaction times.

- One-Pot Microwave Synthesis: Controlled microwave heating enables rapid and efficient synthesis of pyrimidine derivatives, including those with cyclohexenyl substituents, by accelerating reaction kinetics.

Representative Reaction Scheme

| Step | Reagents/Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| 5-Bromopyrimidine + Cyclohex-1-en-1-ylboronic acid | Pd(PPh3)4, K2CO3, toluene, 100 °C, 12 h | 70–85 | Suzuki cross-coupling |

| Cyclohexenyl β-dicarbonyl + Amidines | DMF, microwave irradiation, 90 °C, 1 h | 75–80 | One-pot pyrimidine ring formation |

| Cyclohexenyl β-dicarbonyl + Guanidine | Ethanol, reflux, 6 h | 60–75 | Conventional condensation |

| Cyclization under ultrasound | Ethanol, ultrasound, 60 °C, 30 min | 65–78 | Sonochemical method |

Analytical Characterization and Research Findings

- Spectroscopic Data: The synthesized this compound is characterized by ^1H NMR, ^13C NMR, IR, and mass spectrometry. Key features include aromatic proton signals of pyrimidine and characteristic olefinic protons of the cyclohexenyl ring.

- Elemental Analysis: Confirms molecular formula consistency with calculated carbon, hydrogen, and nitrogen percentages.

- Purity Assessment: Thin-layer chromatography (TLC) and recrystallization techniques are used to verify product purity.

- Yields and Reaction Optimization: Microwave and ultrasound-assisted methods improve yields and reduce reaction times compared to conventional heating.

Summary and Outlook

The preparation of this compound is well-established through palladium-catalyzed cross-coupling reactions and direct pyrimidine ring construction methods. Advances in microwave and ultrasound-assisted synthesis have enhanced the efficiency and sustainability of these processes. Future research may focus on expanding substrate scope, optimizing green chemistry protocols, and exploring biological applications of this compound.

Chemical Reactions Analysis

Types of Reactions: 5-(Cyclohex-1-en-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-(Cyclohex-1-en-1-yl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, pyrimidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They play a role in the development of new therapeutic agents for diseases such as cancer and viral infections .

Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of polymers, surfactants, solvents, and lubricants .

Mechanism of Action

The mechanism of action of 5-(Cyclohex-1-en-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Heterocyclic Framework

- 5-Substituted Pyrimidines: The cyclohexenyl group at position 5 distinguishes this compound from derivatives like 1-((2-chloro-5-iodopyrimidin-4-yl)amino)cyclohexane-1-carboxamide ( ), where substituents occupy positions 4 and 5.

- Fused-Ring Systems : Compounds such as 6-benzoyl-3-ethyl-2-thioxo-pyrrolo[3,2-d]pyrimidin-4(5H)-one ( ) incorporate a fused pyrrole ring, enhancing planarity and conjugation. In contrast, 5-(cyclohex-1-en-1-yl)pyrimidine retains a simpler pyrimidine scaffold, favoring synthetic accessibility and tunability.

Substituent Chemistry and Functional Groups

- Cyclohexenyl vs. Carboxamide : The cyclohexenyl group is less polar than the carboxamide substituents in 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides ( ), which exhibit hydrogen-bonding capability. This difference impacts solubility and bioavailability, with cyclohexenyl likely increasing lipophilicity.

- Halogenated Derivatives : The 2-chloro and 5-iodo substituents in enhance electrophilicity, facilitating cross-coupling reactions. The absence of halogens in this compound may limit such reactivity but improve stability under physiological conditions.

Biological Activity

5-(Cyclohex-1-en-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 160.22 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | This compound |

2. Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that connect the cyclohexene moiety with the pyrimidine ring. Various synthetic routes have been explored, including:

- Condensation Reactions : Utilizing aldehydes and amines under acidic or basic conditions.

- Cyclization Techniques : Employing cyclization agents such as phosphorus oxychloride (POCl₃) or sulfuric acid to facilitate the formation of the pyrimidine ring.

3.1 Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including this compound. It has shown promising activity against various bacterial strains:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

3.2 Anticancer Activity

The potential anticancer effects of this compound have been explored in vitro against various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| HepG2 (liver cancer) | 10.0 |

These findings indicate that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanisms of action.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : Studies have shown that it can trigger apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound, against clinical isolates of resistant bacteria. The results demonstrated that this compound significantly inhibited the growth of antibiotic-resistant strains, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Potential

In a preclinical trial, the anticancer activity of this compound was assessed in a mouse model bearing human tumor xenografts. The treatment resulted in a substantial reduction in tumor size compared to control groups, indicating its effectiveness in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.